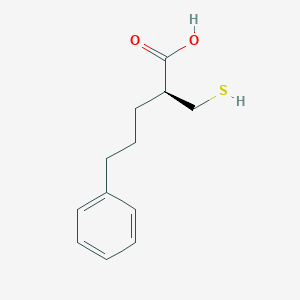![molecular formula C17H13N3O3 B10756871 4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-1-Naphthonitrile](/img/structure/B10756871.png)
4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-1-Naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(7R,7AS)-7-HYDROXY-1,3-DIOXOTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-2(3H)-YL]-1-NAPHTHONITRILE is an organic compound belonging to the class of hydantoins. These are heterocyclic compounds containing an imidazolidine substituted by ketone groups at positions 2 and 4
Preparation Methods
The synthesis of 4-[(7R,7AS)-7-HYDROXY-1,3-DIOXOTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-2(3H)-YL]-1-NAPHTHONITRILE involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the final product meets the necessary quality standards.
Chemical Reactions Analysis
4-[(7R,7AS)-7-HYDROXY-1,3-DIOXOTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-2(3H)-YL]-1-NAPHTHONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines
Scientific Research Applications
4-[(7R,7AS)-7-HYDROXY-1,3-DIOXOTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-2(3H)-YL]-1-NAPHTHONITRILE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its interactions with various biomolecules, including proteins and nucleic acids .
In medicine, this compound is of interest for its potential therapeutic properties. It may be investigated for its ability to modulate specific biological pathways, making it a candidate for drug development. Additionally, its unique structure allows it to serve as a model compound for studying the behavior of similar molecules in various environments.
Mechanism of Action
The mechanism of action of 4-[(7R,7AS)-7-HYDROXY-1,3-DIOXOTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-2(3H)-YL]-1-NAPHTHONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and pathways .
For example, the compound may bind to an enzyme’s active site, inhibiting its activity and affecting the metabolic pathway it regulates. Alternatively, it may interact with a receptor on the cell surface, triggering a signaling cascade that alters gene expression or cellular behavior.
Comparison with Similar Compounds
4-[(7R,7AS)-7-HYDROXY-1,3-DIOXOTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-2(3H)-YL]-1-NAPHTHONITRILE can be compared to other hydantoins, such as phenytoin and fosphenytoin. While these compounds share a similar core structure, they differ in their functional groups and overall properties .
Phenytoin, for example, is widely used as an anticonvulsant medication, while fosphenytoin is a prodrug that is converted to phenytoin in the body. The unique structure of this compound allows it to interact with different molecular targets, potentially leading to distinct biological effects and applications.
Properties
Molecular Formula |
C17H13N3O3 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H13N3O3/c18-9-10-5-6-13(12-4-2-1-3-11(10)12)20-16(22)15-14(21)7-8-19(15)17(20)23/h1-6,14-15,21H,7-8H2/t14-,15+/m1/s1 |
InChI Key |
NHBIWLQQJPSMNP-CABCVRRESA-N |
Isomeric SMILES |
C1CN2[C@@H]([C@@H]1O)C(=O)N(C2=O)C3=CC=C(C4=CC=CC=C43)C#N |
Canonical SMILES |
C1CN2C(C1O)C(=O)N(C2=O)C3=CC=C(C4=CC=CC=C43)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-Butoxynaphthalen-2-Yl)sulfonyl]-L-Glutamic Acid](/img/structure/B10756793.png)
![1,3,3-trimethyl-2-[(1E,3E)-3-methylpenta-1,3-dien-1-yl]cyclohexene](/img/structure/B10756800.png)

![4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B10756816.png)
![4-(5,11-Dioxo-5H-indeno[1,2-C]isoquinolin-6(11H)-YL)butanoate](/img/structure/B10756821.png)
![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-4-fluoro-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-YL)-phenylcarbamoyl]-methyl}-pyrrolidin-3-YL)-amide](/img/structure/B10756823.png)

![3-{[4-([Amino(imino)methyl]aminosulfonyl)anilino]methylene}-2-oxo-2,3-dihydro-1H-indole](/img/structure/B10756839.png)
![N-({6-[(4-Cyanobenzyl)oxy]naphthalen-2-YL}sulfonyl)-D-glutamic acid](/img/structure/B10756847.png)
![(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B10756855.png)
![2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol](/img/structure/B10756857.png)
![3-Fluoro-5-morpholin-4-YL-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-YL]benzamide](/img/structure/B10756869.png)
![2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol](/img/structure/B10756886.png)

